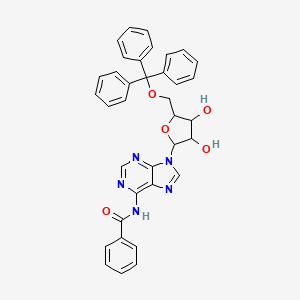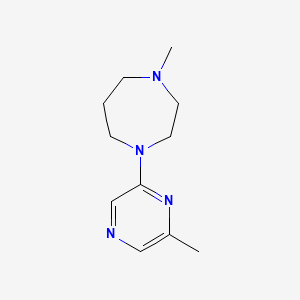![molecular formula C11H16ClF2N5 B12224466 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224466.png)
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic compound that has garnered interest in various fields of scientific research. Its unique structure, featuring difluoromethyl and dimethylpyrazolyl groups, makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps. One common method includes the reaction of difluoromethylpyrazole with dimethylpyrazolylmethylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium azide, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its antifungal activity.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Used in various chemical syntheses.
Uniqueness
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine stands out due to its unique combination of difluoromethyl and dimethylpyrazolyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8-5-16-17(2)10(8)7-14-6-9-3-4-15-18(9)11(12)13;/h3-5,11,14H,6-7H2,1-2H3;1H |
InChI Key |
QLMPGHKSAGTHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12224392.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B12224395.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B12224401.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12224416.png)
![4-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12224421.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12224426.png)



![6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12224461.png)


![N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12224473.png)
![5-cyclopropyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1,2-oxazole-3-carboxamide](/img/structure/B12224480.png)
